

Fumonisin B2: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumonisin B2 is a mycotoxin belonging to the fumonisin family, a group of toxic secondary metabolites produced predominantly by fungi of the Fusarium genus, particularly Fusarium verticillioides and Fusarium proliferatum, as well as some Aspergillus species.[1][2] These mycotoxins are common contaminants of maize and other grains, posing a significant threat to human and animal health.[1][3] **Fumonisin B2** is a structural analogue of the more abundant Fumonisin B1, differing by the absence of a hydroxyl group at the C-10 position.[1] Its toxicity stems from the disruption of sphingolipid metabolism through the inhibition of the enzyme ceramide synthase.[2][4] This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of **Fumonisin B2**, supported by quantitative data, experimental protocols, and pathway visualizations.

Chemical Structure and Properties

Fumonisin B2 is a complex molecule characterized by a long-chain aminopolyol backbone esterified with two tricarballylic acid moieties.[5]

Table 1: Chemical and Physical Properties of Fumonisin B2



Property	Value	Reference
IUPAC Name	(2R,2'R)- {[(5R,6R,7S,9S,16R,18S,19S)- 19-Amino-16,18-dihydroxy-5,9- dimethylicosane-6,7- diyl]bis[oxy(2-oxoethane-2,1- diyl)]}dibutanedioic acid	[6]
Molecular Formula	C34H59NO14	[2]
Molecular Weight	705.83 g/mol	[6]
CAS Number	116355-84-1	[2]
Appearance	White powder	

Stereochemistry

The stereochemistry of **Fumonisin B2** has been elucidated through extensive spectroscopic analysis and chemical synthesis. The molecule possesses multiple chiral centers, and its absolute configuration is crucial for its biological activity. The established absolute configuration for the aminopolyol backbone is (2S, 3S, 5R, 12S, 14S, 15R, 16R).[2]

Spectroscopic Data

The structural elucidation of **Fumonisin B2** relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

While a complete, tabulated set of ¹H and ¹³C NMR chemical shifts for **Fumonisin B2** is not readily available in a single public source, data can be compiled from various research articles. Analysis of NMR data for **Fumonisin B2** isolated from Aspergillus niger has shown very similar chemical shift values when compared to an authentic standard from Fusarium species, confirming their identical molecular structure.[7][8]

Mass Spectrometry



Mass spectrometry is a key technique for the identification and quantification of **Fumonisin B2**. The fragmentation pattern provides valuable structural information.

Table 2: Key Mass Spectrometry Fragments of Fumonisin B2

m/z	Interpretation	Reference
706.3985	[M+H] ⁺	
530.3327	[M+H - TCA - H ₂ O] ⁺	
352.2690	[M+H - 2TCA - 2H ₂ O] ⁺	•
175.0242	Tricarballylic acid (TCA) fragment	

Note: The fragmentation of fumonisins can be complex and may vary depending on the ionization technique and collision energy used.

Experimental Protocols Isolation and Purification of Fumonisin B2

The following is a generalized protocol for the isolation and purification of **Fumonisin B2** from fungal cultures, based on established methods.[9]

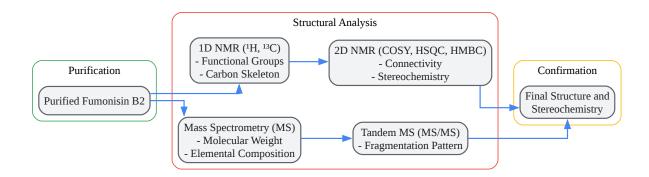
- 1. Fungal Culture and Extraction:
- Fusarium verticillioides is cultured on a suitable substrate, such as rice or corn, under controlled conditions to promote mycotoxin production.
- The culture material is dried, ground, and extracted with a solvent mixture, typically methanol:water (3:1, v/v).
- 2. Initial Cleanup:
- The crude extract is filtered and concentrated under reduced pressure.



- The aqueous residue is passed through a non-polar solid-phase extraction (SPE) column, such as Amberlite XAD-2, to remove highly polar impurities. The fumonisins are eluted with methanol.
- 3. Chromatographic Separation:
- The partially purified extract is subjected to silica gel column chromatography. A step
 gradient of methanol in dichloromethane is used for elution, allowing for the separation of
 different fumonisin analogues.
- Fractions containing Fumonisin B2 are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- 4. Final Purification:
- Final purification is achieved using preparative reverse-phase HPLC (RP-HPLC) on a C18 column. A gradient of acetonitrile in water (often with a modifier like formic acid) is typically employed to yield highly pure Fumonisin B2.

Structural Elucidation Workflow

The structural identity and stereochemistry of the purified **Fumonisin B2** are confirmed through a combination of spectroscopic techniques.





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Workflow for the structural elucidation of Fumonisin B2.

Biological Activity and Signaling Pathway

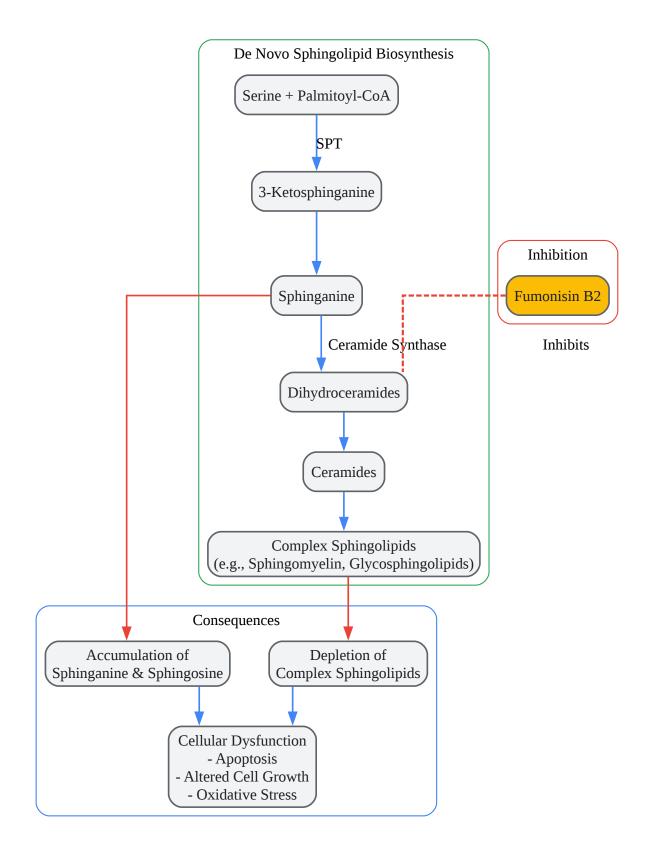
Fumonisin B2's primary mode of action is the potent and specific inhibition of ceramide synthase (sphingosine N-acyltransferase), a key enzyme in the de novo sphingolipid biosynthesis pathway.[2][4] This inhibition leads to the accumulation of sphinganine and sphingosine, which are cytotoxic and disrupt numerous cellular processes.

Disruption of Sphingolipid Metabolism

The structural similarity of the aminopolyol backbone of **Fumonisin B2** to the sphingoid bases, sphinganine and sphingosine, allows it to act as a competitive inhibitor of ceramide synthase.

[4]





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Inhibition of ceramide synthase by **Fumonisin B2** and its downstream effects.



Conclusion

Fumonisin B2 is a mycotoxin of significant concern due to its widespread occurrence and potent disruption of fundamental cellular processes. A thorough understanding of its chemical structure, stereochemistry, and mechanism of action is paramount for the development of effective detection methods, detoxification strategies, and potential therapeutic interventions targeting sphingolipid metabolism. This guide provides a consolidated resource of technical information to aid researchers and professionals in these endeavors.

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